molecular formula C9H13ClN4 B13201093 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine

Cat. No.: B13201093
M. Wt: 212.68 g/mol
InChI Key: PSKLMTQRUFBZKJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the fourth position, a cyclopentylmethyl group at the sixth position, and an amine group at the second position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and cyclopentylmethylamine.

    Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where the amine group of cyclopentylmethylamine attacks the chloro-substituted triazine ring, leading to the formation of the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced triazine compounds.

Scientific Research Applications

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, resulting in its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,3,5-triazine: A simpler triazine derivative with similar reactivity.

    6-(Cyclopentylmethyl)-1,3,5-triazin-2-amine: Lacks the chloro group but has similar structural features.

    4-Chloro-6-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of a cyclopentylmethyl group.

Uniqueness

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both a chloro group and a cyclopentylmethyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

4-chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,11,12,13,14)

InChI Key

PSKLMTQRUFBZKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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